2-(2-Acetyl-4-fluorophenoxy)acetic acid
Overview
Description
2-(2-Acetyl-4-fluorophenoxy)acetic acid is an organic compound with the molecular formula C10H9FO4 It is a fluorinated derivative of phenoxyacetic acid, characterized by the presence of an acetyl group and a fluorine atom on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetyl-4-fluorophenoxy)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroacetophenone and chloroacetic acid.
Reaction: The 4-fluoroacetophenone undergoes a nucleophilic substitution reaction with chloroacetic acid in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 2-(4-fluorophenoxy)acetic acid.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in large reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
2-(2-Acetyl-4-fluorophenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-(2-Carboxy-4-fluorophenoxy)acetic acid.
Reduction: 2-(2-Hydroxy-4-fluorophenoxy)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Acetyl-4-fluorophenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Acetyl-4-fluorophenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenoxy)acetic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
2-(2-Acetylphenoxy)acetic acid: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
2-(2-Acetyl-4-chlorophenoxy)acetic acid: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and biological properties.
Uniqueness
2-(2-Acetyl-4-fluorophenoxy)acetic acid is unique due to the presence of both the acetyl group and the fluorine atom, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the acetyl group provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
2-(2-acetyl-4-fluorophenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c1-6(12)8-4-7(11)2-3-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIYOIMWAWBCSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470155 | |
Record name | 2-(2-Acetyl-4-fluorophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34848-65-2 | |
Record name | 2-(2-Acetyl-4-fluorophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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